molecular formula C10H10Cl2N2 B2399342 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] CAS No. 2019128-17-5

2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]

Cat. No.: B2399342
CAS No.: 2019128-17-5
M. Wt: 229.1
InChI Key: FZYKOQWXGPXJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] (hereafter referred to as the target compound) is a structurally complex molecule featuring a spirocyclic framework combining a quinazoline core with a cyclopropane ring. The quinazoline moiety is substituted with two chlorine atoms at positions 2 and 4, while the spiro-junction at position 6 introduces a strained cyclopropane system. However, inferences can be drawn from analogous spirocyclic and cyclopropane-containing compounds discussed in the literature.

Properties

IUPAC Name

2,4-dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c11-8-6-5-10(3-4-10)2-1-7(6)13-9(12)14-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYKOQWXGPXJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC3=C1N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] involves several steps. One common method includes the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce dihydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Quinazoline Derivatives

The target compound’s spirocyclic design is rare among quinazoline derivatives. For example, 8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine () shares a tricyclic framework but lacks the cyclopropane unit. Instead, it incorporates a piperazine group, which enhances solubility and bioavailability. The absence of cyclopropane in this analogue reduces steric strain but may limit conformational rigidity compared to the target compound.

Cyclopropane-Containing Analogues

Cyclopropane rings are notable for their high ring strain and unique bonding orbitals. and highlight the challenges in modeling cyclopropane-containing molecules, such as mycocerosic acids (MAs). For instance, methoxy-MA (MMA) and keto-MA (KMA) exhibit cis- or trans-cyclopropane configurations, which critically influence their biological activity in Mycobacterium tuberculosis ().

Table 1: Cyclopropane Configuration and Stability

Compound Cyclopropane Configuration Key Stability Features Reference
Target Compound Spiro-fused (exact geometry unspecified) High strain due to spiro-junction Inferred
MMA (cis-cyclopropane) Cis Enhanced membrane interaction
KMA (trans-cyclopropane) Trans Reduced steric hindrance
Chlorinated Heterocycles

The dichloro substitution on the quinazoline core distinguishes the target compound from other chlorinated heterocycles. For example, 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () features a chloro-substituted benzodithiazine system. Its IR and NMR data reveal strong hydrogen bonding via hydroxyl groups (νmax 3395, 3310 cm⁻¹; δ 10.10–10.24 ppm for OH), which are absent in the target compound due to its non-polar cyclopropane moiety. This difference may impact solubility and pharmacokinetics.

Table 2: Comparative Physicochemical Properties

Compound Key Functional Groups Solubility (Inferred) Bioactivity Notes Reference
Target Compound 2,4-dichloro, cyclopropane Low (hydrophobic) Conformationally rigid Inferred
Benzodithiazine () SO2, OH, C=N Moderate (polar) Antifungal/antibacterial
Desmethylclozapine () Piperazine, Cl High (basic) Neuroleptic activity

Biological Activity

2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] is a compound classified as a quinazoline derivative. Its unique spirocyclic structure contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the following chemical identifiers:

PropertyValue
IUPAC Name2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]
Molecular FormulaC10H10Cl2N2
Molecular Weight229.11 g/mol
InChIInChI=1S/C10H10Cl2N2/c11-8-6-5-10(3-4-10)2-1-7(6)13-9(12)14-8/h1-5H2
SolubilitySoluble in organic solvents and water

Antimicrobial Properties

Research indicates that 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.

Case Study: Apoptotic Effects on Cancer Cells

In a recent study involving human breast cancer cells (MCF-7), treatment with 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] resulted in:

  • Increased apoptotic markers : Elevated levels of caspase-3 and PARP cleavage.
  • Cell cycle arrest : Significant accumulation of cells in the G0/G1 phase.

Anti-inflammatory Activity

Another area of interest is the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
TNF-alpha15050
IL-612030

The biological activity of 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound shows potential in inhibiting specific kinases involved in cancer progression.
  • Modulation of NF-kB Pathway : It may downregulate the NF-kB signaling pathway, reducing inflammation and cancer cell survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.